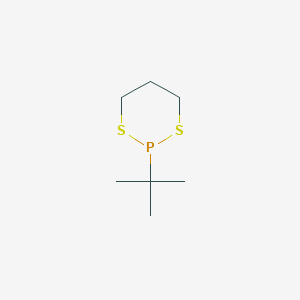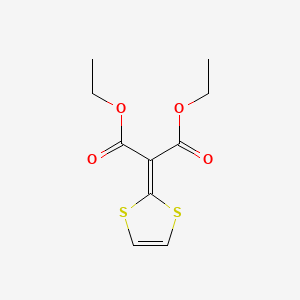silane CAS No. 60378-96-3](/img/structure/B14602417.png)
[2-(tert-Butylsulfanyl)ethyl](trichloro)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butylsulfanyl)ethylsilane is an organosilicon compound characterized by the presence of a trichlorosilane group attached to a 2-(tert-butylsulfanyl)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butylsulfanyl)ethylsilane typically involves the reaction of 2-(tert-butylsulfanyl)ethanol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trichlorosilane. A common method involves the use of a base, such as triethylamine, to facilitate the reaction and neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of 2-(tert-Butylsulfanyl)ethylsilane follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butylsulfanyl)ethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilane group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form silanes with fewer chlorine atoms using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in ether or THF.
Major Products Formed
Substitution: Formation of alkoxysilanes or aminosilanes.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of silanes with fewer chlorine atoms.
Scientific Research Applications
2-(tert-Butylsulfanyl)ethylsilane has several applications in scientific research:
Organic Synthesis: Used as a reagent for introducing the trichlorosilane group into organic molecules, facilitating further functionalization.
Materials Science: Employed in the synthesis of silicon-based materials, including polymers and coatings.
Biology and Medicine: Potential use in the development of silicon-based drug delivery systems and biomedical devices.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(tert-Butylsulfanyl)ethylsilane involves its ability to undergo various chemical transformations. The trichlorosilane group can participate in nucleophilic substitution reactions, allowing the introduction of different functional groups. The tert-butylsulfanyl group can be oxidized or reduced, providing versatility in chemical modifications. These transformations enable the compound to interact with various molecular targets and pathways, making it useful in diverse applications.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butylsulfanyl)ethylsilane: Similar structure but with trimethoxy groups instead of trichloro groups.
2-(tert-Butylsulfanyl)ethylsilane: Contains triethoxy groups instead of trichloro groups.
2-(tert-Butylsulfanyl)ethylchlorosilane: Contains dimethyl and chlorosilane groups.
Uniqueness
2-(tert-Butylsulfanyl)ethylsilane is unique due to the presence of the trichlorosilane group, which provides distinct reactivity compared to its trimethoxy and triethoxy counterparts. The trichlorosilane group allows for more versatile nucleophilic substitution reactions, making it a valuable reagent in organic synthesis and materials science.
Properties
IUPAC Name |
2-tert-butylsulfanylethyl(trichloro)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13Cl3SSi/c1-6(2,3)10-4-5-11(7,8)9/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCBLRZPGADYCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC[Si](Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40615733 |
Source


|
| Record name | [2-(tert-Butylsulfanyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60378-96-3 |
Source


|
| Record name | [2-(tert-Butylsulfanyl)ethyl](trichloro)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40615733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)

![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)







![2-Methylnaphtho[1,2-d][1,3]oxazole-5-carbonitrile](/img/structure/B14602403.png)


